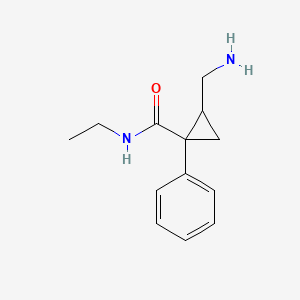

2-(aminomethyl)-N-ethyl-1-phenylcyclopropane-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(aminomethyl)-N-ethyl-1-phenylcyclopropane-1-carboxamide is a synthetic organic compound with a unique cyclopropane ring structure

Vorbereitungsmethoden

The synthesis of 2-(aminomethyl)-N-ethyl-1-phenylcyclopropane-1-carboxamide typically involves multiple steps. One common method includes the reaction of a cyclopropane derivative with an amine under specific conditions. For example, the compound can be synthesized by reacting a cyclopropane carboxylic acid derivative with an amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Analyse Chemischer Reaktionen

2-(Aminomethyl)-N-ethyl-1-phenylcyclopropan-1-carbonsäureamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender oxidierter Produkte führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) durchgeführt werden, was zur Reduktion von funktionellen Gruppen im Molekül führt.

Wissenschaftliche Forschungsanwendungen

2-(Aminomethyl)-N-ethyl-1-phenylcyclopropan-1-carbonsäureamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Sie wird auf ihr Potenzial als pharmakologisch aktive Verbindung untersucht, insbesondere bei der Entwicklung neuer Medikamente, die auf bestimmte Rezeptoren oder Enzyme abzielen.

Organische Synthese: Die Verbindung dient als Zwischenprodukt bei der Synthese komplexerer Moleküle und ermöglicht so den Aufbau vielfältiger chemischer Strukturen.

Materialwissenschaften: Ihre einzigartige Struktur macht sie zu einem Kandidaten für die Entwicklung neuartiger Materialien mit spezifischen Eigenschaften, wie z. B. Polymere oder fortschrittliche Verbundwerkstoffe.

Wirkmechanismus

Der Wirkmechanismus von 2-(Aminomethyl)-N-ethyl-1-phenylcyclopropan-1-carbonsäureamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Beispielsweise kann es an bestimmte Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu einer biologischen Reaktion führt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab .

Wirkmechanismus

The mechanism of action of 2-(aminomethyl)-N-ethyl-1-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

2-(Aminomethyl)-N-ethyl-1-phenylcyclopropan-1-carbonsäureamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Cyclopropancarboxamide: Diese Verbindungen teilen sich die Cyclopropanringstruktur, unterscheiden sich jedoch in ihren Substituenten, was zu Variationen in ihren chemischen und biologischen Eigenschaften führt.

Aminomethylderivate: Verbindungen mit der Aminomethylgruppe weisen ähnliche Reaktivitätmuster auf, können jedoch aufgrund ihrer Gesamtstruktur unterschiedliche Anwendungen haben.

Eigenschaften

IUPAC Name |

2-(aminomethyl)-N-ethyl-1-phenylcyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-2-15-12(16)13(8-11(13)9-14)10-6-4-3-5-7-10/h3-7,11H,2,8-9,14H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKUMJGXPDEXSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1(CC1CN)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-2-(4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)-ethyl]-benzoylamino)-pentanedioicacid diethylester](/img/structure/B12284899.png)

![2,9-Diazaspiro[5.5]undecane](/img/structure/B12284908.png)

![Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid](/img/structure/B12284925.png)

![Methyl 3-[(propan-2-yl)oxy]propanoate](/img/structure/B12284935.png)

![N-[(3S,4R,5R,6R)-4,5-Bis(phenylmethoxy)-6-[(phenylmethoxy)methyl]-3-piperidinyl]acetamide](/img/structure/B12284938.png)